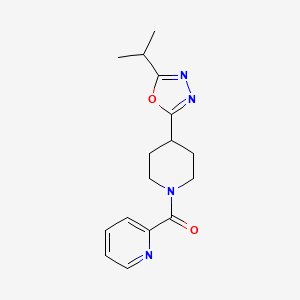
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a synthetic derivative that integrates a piperidine ring with an oxadiazole moiety and a pyridine structure. This combination of functional groups has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure
The molecular formula for this compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol. The structural characteristics are critical for its biological interactions and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1210657-42-3 |
Biological Activity Overview
Research indicates that compounds featuring oxadiazole and piperidine structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, suggesting that the presence of the oxadiazole ring enhances their activity against tumor cells .
- Neuropharmacological Effects : The piperidine component is known for its role in modulating neurotransmitter systems, which can lead to potential applications in treating neurological disorders. Preliminary studies have indicated that derivatives may exhibit activity against acetylcholinesterase (AChE), making them candidates for Alzheimer's disease treatment .
- Anti-inflammatory Properties : Some related compounds have demonstrated anti-inflammatory effects in animal models, indicating that this class of compounds could be beneficial in managing inflammatory diseases .
The mechanisms through which these compounds exert their biological effects are under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as AChE and urease, which are crucial in various physiological and pathological processes .
- Targeting Cell Signaling Pathways : The interaction with specific receptors involved in cell proliferation and apoptosis is a likely pathway for the anticancer effects observed with oxadiazole derivatives.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of several oxadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Neuroprotective Effects : In vitro studies using mouse splenocytes demonstrated that certain derivatives could enhance immune responses by blocking PD-1/PD-L1 interactions, indicating potential applications in immunotherapy .
科学研究应用
The compound exhibits a range of biological activities, primarily due to the integration of piperidine and oxadiazole moieties with a pyridine structure. These functional groups contribute to its potential applications in various therapeutic areas:
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
- The molecular docking studies indicate strong interactions between these compounds and microbial targets, suggesting that (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone may exhibit similar efficacy .
-
Cancer Research :
- The compound's structural features make it a candidate for cancer therapy research. Compounds with oxadiazole and piperidine rings have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Preliminary studies suggest that derivatives can affect cellular pathways related to cancer progression, although specific studies on this compound are still limited .
-
Neuropharmacology :
- The piperidine structure is often associated with neurological activity. Compounds incorporating this moiety are being studied for their potential effects on neurotransmitter systems, which could lead to developments in treatments for neurodegenerative diseases or psychiatric disorders .
Synthesis and Characterization
Recent studies have focused on the synthesis of various derivatives of oxadiazoles and their biological evaluations. For example:
- A study synthesized new 5-(pyridine-2-y)-1,3,4-oxadiazol derivatives and evaluated their antibacterial properties using disc diffusion methods . The results indicated promising antimicrobial activity that could be relevant for developing new therapeutic agents.
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets:
属性
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-6-9-20(10-7-12)16(21)13-5-3-4-8-17-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBDIFRKAQGKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













